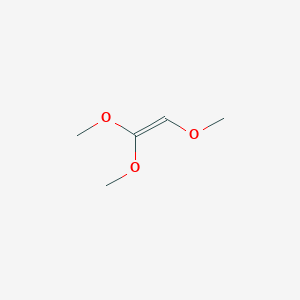![molecular formula C8H20N2O2 B14453684 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol CAS No. 74698-80-9](/img/structure/B14453684.png)
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol is an organic compound that belongs to the class of amines It contains both an amino group and an ether group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-propanol with isopropyl alcohol in the presence of a base to form 3-(propan-2-yl)oxypropan-1-ol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions typically involve moderate temperatures and the use of a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ether group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: Contains two amino groups but lacks the ether functionality.
Isopropanolamine: Contains an amino group and an alcohol group but lacks the ether linkage.
3-Aminopropanol: Contains an amino group and an alcohol group but lacks the isopropyl ether group.
Uniqueness
1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol is unique due to the presence of both amino and ether groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
74698-80-9 |
|---|---|
Molecular Formula |
C8H20N2O2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-(2-aminoethylamino)-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H20N2O2/c1-7(2)12-6-8(11)5-10-4-3-9/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
KJPUNPWQEHPNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



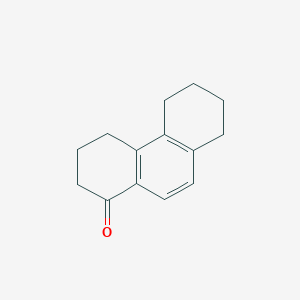
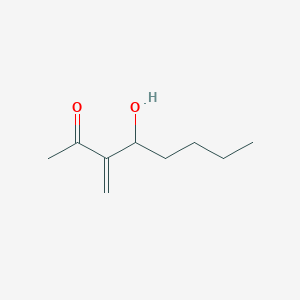

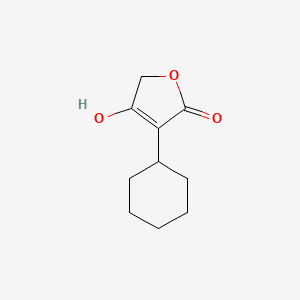
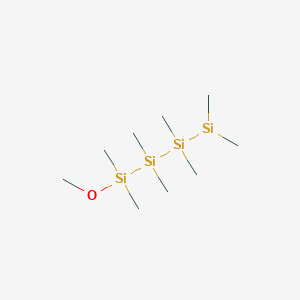
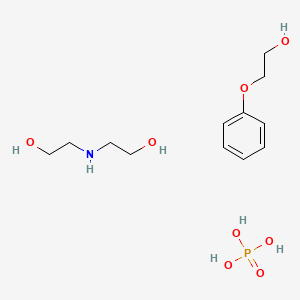
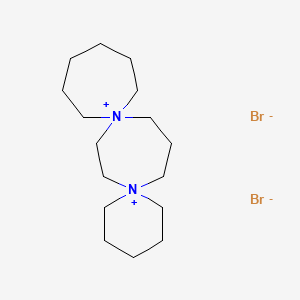
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)


![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
